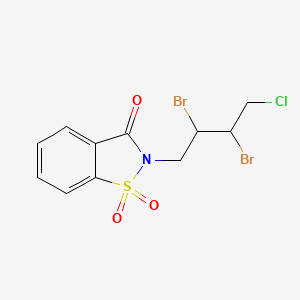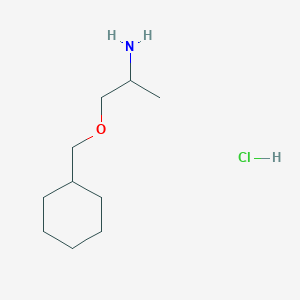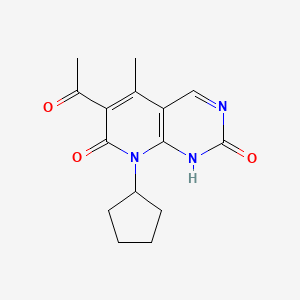
2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2,3-Dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities, including antitumor properties. Benzothiazoles have been studied extensively due to their potent and selective antitumor activity against various cancer cell lines, such as breast, ovarian, colon, and renal cell lines . The structure of benzothiazoles allows for various substitutions that can significantly affect their biological activity and pharmacokinetic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves high-yielding routes that allow for the introduction of various substituents on the phenyl ring and the benzothiazole moiety . For example, 3-Chloromethyl-2(3H)-benzothiazolones, which are key intermediates in the synthesis of benzothiazole derivatives, can be synthesized from triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure . Subsequent reactions with different nucleophiles can lead to a variety of benzothiazole derivatives . Additionally, the synthesis of benzothiazole derivatives can be tailored to introduce specific functional groups that may enhance their antitumor activities or alter their photophysical and electrochemical properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy . X-ray crystallography provides detailed information about the molecular geometry, which can be further confirmed by density functional theory (DFT) calculations . The molecular structure, including the dihedral angles between rings and bond distances, plays a crucial role in the biological activity and interaction of these compounds with biological targets .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic addition, as seen in the synthesis of the title compound, where bromine is added to a styrylbenzothiazole . The reactivity of benzothiazole derivatives towards nucleophiles is also an important aspect of their chemistry, allowing for the synthesis of a wide range of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their photophysical and electrochemical properties, are influenced by the nature of the substituents on the benzothiazole core . These properties are important for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) . The thermal behavior of these compounds can be studied using thermogravimetric analysis (TG/DTA), which provides insights into their stability and decomposition patterns .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, especially those containing nitrogen and sulfur like benzothiazoles, has shown their importance in various fields including medicinal chemistry and materials science. For example, heterocyclizations of functionalized heterocumulenes with dinucleophiles have been explored to produce benzothiazolyl derivatives, showcasing methods for synthesizing complex molecules with potential pharmacological properties (M. Vovk et al., 2003).
Pharmacological Evaluation
Compounds within the benzothiazole family have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, nitrogen and sulfur containing heterocyclic compounds have shown promising results against various bacterial and fungal strains (K. Mistry & K. R. Desai, 2006). This suggests that similar structures could be synthesized and tested for pharmacological applications, including as potential antibiotics or antifungal agents.
Antimicrobial Activity
Novel synthetic routes to benzothiazole derivatives have been explored, leading to compounds with significant antimicrobial activity. For example, the synthesis of pyrazolinones and pyrazoles having a benzothiazole moiety has been linked to promising antimicrobial properties (M. Amir et al., 2012). These findings indicate that structurally related compounds may also exhibit useful biological activities, suggesting a potential area of research for the compound of interest.
Anti-oxidant and Anti-bacterial Activities
The synthesis of benzothiazole derivatives has also been associated with notable anti-oxidant and anti-bacterial activities. A study on N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) acetohydrazides demonstrated these properties, highlighting the potential for similar compounds to serve as leads in the development of new therapeutic agents (Matloob Ahmad et al., 2010).
properties
IUPAC Name |
2-(2,3-dibromo-4-chlorobutyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2ClNO3S/c12-8(5-14)9(13)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNUPMQBUXFKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)
![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)
![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)
![ethyl 2-[8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2522365.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)
![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2522370.png)
![N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2522372.png)
![5,6-Dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2522374.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2522375.png)


![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide](/img/structure/B2522380.png)